molecular formula C11H8N4O2 B13962727 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, methyl ester CAS No. 37550-69-9

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, methyl ester

Cat. No.: B13962727
CAS No.: 37550-69-9
M. Wt: 228.21 g/mol
InChI Key: NCJGITJMRDMFLM-UHFFFAOYSA-N
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Description

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple nitrogen atoms and ester functional group, which contribute to its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetraazaphenalene core, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetraazaphenalene derivatives .

Scientific Research Applications

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The nitrogen atoms in the tetraazaphenalene ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biological and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is unique due to its specific ester group and the arrangement of nitrogen atoms in the tetraazaphenalene ring. This unique structure imparts distinct reactivity and interaction capabilities, making it valuable in various scientific and industrial applications .

Properties

CAS No.

37550-69-9

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

methyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate

InChI

InChI=1S/C11H8N4O2/c1-17-11(16)7-5-12-8-3-2-4-9-13-6-14-10(7)15(8)9/h2-6H,1H3

InChI Key

NCJGITJMRDMFLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3

Origin of Product

United States

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